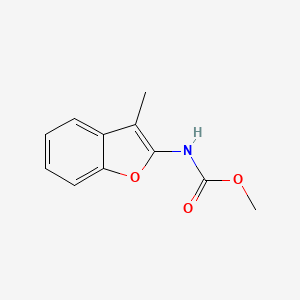
Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-methylbenzofuran-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of methyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a continuous flow system. This method involves the reaction of 3-methylbenzofuran with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product yields .
化学反応の分析
Types of Reactions: Methyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
Methyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of methyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, leading to its potential use as an insecticide .
類似化合物との比較
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl (3-methylbenzofuran-2-yl)carbamate: An analog with an ethyl group instead of a methyl group.
Phenyl (3-methylbenzofuran-2-yl)carbamate: A compound with a phenyl group, offering different biological activities.
Uniqueness: Methyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific structure, which combines the benzofuran ring with the carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
61307-26-4 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
methyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C11H11NO3/c1-7-8-5-3-4-6-9(8)15-10(7)12-11(13)14-2/h3-6H,1-2H3,(H,12,13) |
InChIキー |
RGEFQWHZXZAQEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


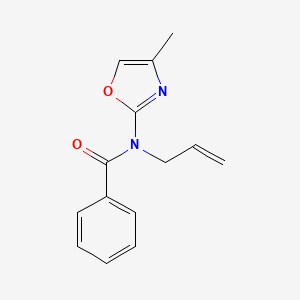
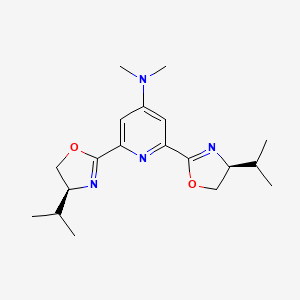


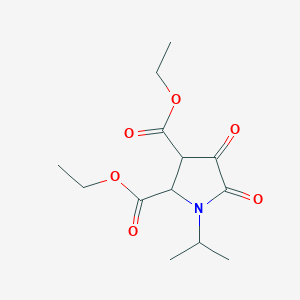
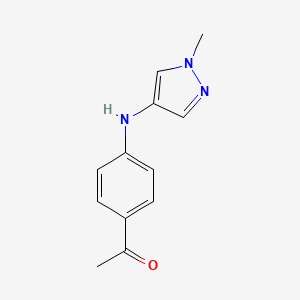
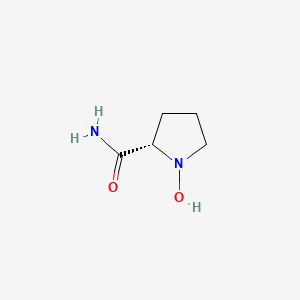
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
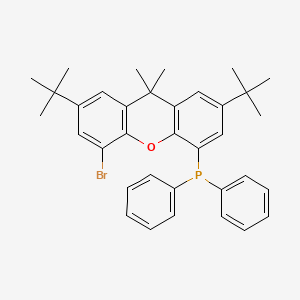

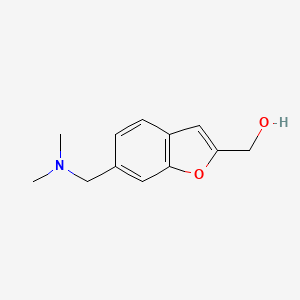
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
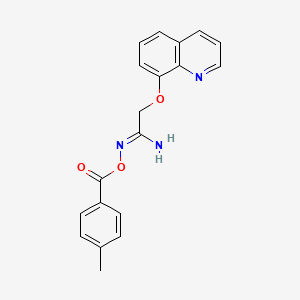
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
